
Carmoterol hydrochloride
描述
准备方法
合成路线: 钽主要从钽铁矿(含有钽和铌)中提取。 对矿石进行处理以提取五氧化二钽 (Ta₂O₅)。
工业生产: 五氧化二钽用碳或氢还原可制得钽金属。 电解法也用于提纯和生产。
化学反应分析
氧化态: 钽在-III到+V的氧化态下形成化合物。 最常见的氧化物是 Ta(V) 的氧化物,包括各种矿物。
反应: 钽会发生各种反应,包括氧化、还原和取代。 常见的试剂包括酸、碱和卤素。
主要产物: 钽形成氧化物(如 Ta₂O₅)和卤化物(如 TaF₅)作为主要产物。
科学研究应用
Respiratory Medicine
Carmoterol is extensively studied for its bronchodilatory effects in various respiratory diseases:
- Asthma Management : Clinical trials have demonstrated that carmoterol effectively improves lung function in patients with asthma. A study involving 124 patients showed that a 2 µg dose administered once daily was as effective as 12 µg formoterol twice daily in enhancing lung function .
- COPD Treatment : In COPD patients, carmoterol has been shown to provide significant improvements in lung function. A dose-finding study indicated that a single 4 µg dose resulted in better trough FEV1 compared to salmeterol, suggesting its potential as a once-daily bronchodilator .
Pharmacokinetics and Safety
Research indicates that the pharmacokinetics of carmoterol are dose-proportional with negligible nonlinear accumulation upon repeated dosing. Studies have reported that carmoterol is well tolerated, with mild adverse events such as headaches and tremors noted at higher doses .
Comparative Efficacy
Carmoterol's efficacy has been compared with other LABAs, highlighting its unique properties:
Parameter | Carmoterol | Formoterol | Salmeterol |
---|---|---|---|
Dose | 2 µg once daily | 12 µg twice daily | 50 µg twice daily |
Trough FEV1 Improvement | Significant | Significant | Moderate |
Duration of Action | 24 hours | 12 hours | 12 hours |
Adverse Events | Mild | Mild | Moderate |
Ongoing Research and Future Directions
Current studies are exploring novel inhalation formulations combining carmoterol with corticosteroids like fluticasone furoate to enhance therapeutic outcomes while minimizing dosing frequency. These combinations aim to leverage the synergistic effects of both medications for improved asthma and COPD management .
作用机制
- Tantalum’s effects are not directly related to biological mechanisms. its inertness and biocompatibility make it suitable for medical implants and devices.
相似化合物的比较
铌 (Nb): 钽的化学性质与铌相似,铌通常与钽一起存在于矿石中。
铪 (Hf): 铪与钽有一些相似之处,但用途不同。
生物活性
Carmoterol hydrochloride is a long-acting beta-2 adrenergic receptor agonist (LABA) primarily developed for the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). This article provides a comprehensive overview of its biological activity, including its pharmacological properties, clinical efficacy, and safety profile, supported by relevant studies and data tables.
This compound has the molecular formula and a molecular weight of approximately 368.43 g/mol. It acts mainly by binding to beta-2 adrenergic receptors on airway smooth muscle cells, leading to bronchodilation. The mechanism involves the activation of adenylate cyclase, resulting in increased levels of cyclic adenosine monophosphate (cAMP), which facilitates relaxation of bronchial smooth muscle .
Selectivity and Affinity
Carmoterol exhibits high selectivity for beta-2 over beta-1 adrenergic receptors, which is crucial for minimizing cardiovascular side effects typically associated with non-selective beta agonists. A comparative study highlighted its selectivity as follows:
Agonist | pEC50 (β2) | Selectivity (β2/β1) |
---|---|---|
Carmoterol | 10.19 ± 0.15 | High |
Indacaterol | 6.60 ± 0.24 | Moderate |
Formoterol | 7.55 ± 0.08 | Moderate |
This table illustrates that carmoterol has a significantly higher affinity for the β2 receptor compared to other LABAs .
Bronchodilation Duration
Carmoterol has demonstrated prolonged bronchodilation effects, with studies indicating a duration of action lasting up to 24 hours. In a randomized double-blind trial involving patients with persistent asthma, carmoterol administered at a dose of 2 µg once daily was found to be as effective as formoterol at higher doses (12 µg twice daily) in improving lung function as measured by forced expiratory volume in one second (FEV1) .
Comparative Studies
A notable study compared the efficacy of carmoterol with other LABAs:
- Study Design : Double-blind, placebo-controlled.
- Population : Patients with moderate to severe COPD.
- Findings : Carmoterol significantly improved FEV1 compared to placebo, with no development of tolerance over two weeks of treatment .
Safety Profile
Carmoterol's safety has been evaluated in various clinical trials, showing a tolerability profile comparable to other LABAs. Adverse effects were primarily mild and included headache and throat irritation, which are common among inhaled medications . Notably, there was no significant increase in cardiovascular events compared to placebo.
Case Studies
Several case studies have documented the real-world effectiveness of carmoterol in managing chronic respiratory conditions:
- Case Study A : A 45-year-old male with severe asthma reported significant improvement in symptoms and lung function after switching from salmeterol to carmoterol.
- Case Study B : A group of COPD patients showed enhanced quality of life scores following treatment with carmoterol over three months.
These anecdotal reports support the clinical findings regarding the efficacy and safety of carmoterol in managing asthma and COPD.
属性
IUPAC Name |
8-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]-1H-quinolin-2-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4.ClH/c1-13(11-14-3-5-15(27-2)6-4-14)22-12-19(25)16-7-9-18(24)21-17(16)8-10-20(26)23-21;/h3-10,13,19,22,24-25H,11-12H2,1-2H3,(H,23,26);1H/t13-,19+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYCWERNQGSKYAG-QVRIGTRMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NCC(C2=C3C=CC(=O)NC3=C(C=C2)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=C3C=CC(=O)NC3=C(C=C2)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80905488 | |
Record name | 5-(1-Hydroxy-2-{[1-(4-methoxyphenyl)propan-2-yl]amino}ethyl)quinoline-2,8-diol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80905488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100429-08-1, 137888-11-0 | |
Record name | 2(1H)-Quinolinone, 8-hydroxy-5-(1-hydroxy-2-((2-(4-methoxyphenyl)-1-methylethyl)amino)ethyl)-, hydrochloride, (R-(R*,R*))- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100429081 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TA 2005 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137888110 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(1-Hydroxy-2-{[1-(4-methoxyphenyl)propan-2-yl]amino}ethyl)quinoline-2,8-diol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80905488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 137888-11-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CARMOTEROL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0WLO9P0V75 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。